molecular formula C₂₀H₂₆O₁₀S B1140058 3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose CAS No. 53821-66-2

3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose

Cat. No. B1140058
CAS RN: 53821-66-2
M. Wt: 458.48
InChI Key:
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Description

The compound "3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose" is a chemically modified sugar molecule. Such modifications typically aim to alter the physical, chemical, or biological properties of the original sugar for various applications in chemical synthesis, materials science, and potentially in pharmaceuticals. These modifications can protect reactive groups during chemical reactions, alter solubility, or modify the molecule's reactivity.

Synthesis Analysis

The synthesis of modified sugars like this compound generally involves selective protection and functionalization steps. For example, the base-catalyzed conjugate Michael addition and subsequent stereoselective reductions are common in constructing similar molecules (Witczak, Lorchak, & Nguyen, 2007). These steps are crucial for adding specific functional groups while protecting others, such as hydroxyl groups, from undesired reactions.

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often analyzed through X-ray crystallography and high-resolution NMR spectroscopy. These techniques provide detailed insights into the arrangement of atoms and the stereochemistry of the molecule, which are critical for understanding its reactivity and properties (Mamat, Peppel, & Köckerling, 2012).

Chemical Reactions and Properties

Modified sugars like this compound undergo various chemical reactions, including nucleophilic substitutions and additions, depending on the functional groups present. The presence of acetyl, isopropylidene, and toluenesulfonyl groups each imparts specific reactivity patterns that can be exploited in synthetic chemistry for constructing complex molecules or activating the sugar for subsequent reactions (Popek & Lis, 2002).

Scientific Research Applications

Acetonation of Sugars

The study by Gelas and Horton (1975) focuses on the acetonation of d-ribose and d-arabinose, leading to various protected sugar derivatives, highlighting the versatility of isopropylidene groups in sugar chemistry. The reaction produces compounds like 3,4-O-isopropylidene-β-d-ribopyranose, demonstrating the method's efficiency in selectively protecting sugars for further chemical transformations Gelas & Horton, 1975.

Glycomimetics Synthesis

Witczak, Lorchak, and Nguyen (2007) describe a click chemistry approach leading to glycomimetics, using Michael addition reactions to create novel 4-deoxy-(1→5)-5-C-thiodisaccharides. This showcases the application of the compound in synthesizing biologically important glycomimetics Witczak, Lorchak, & Nguyen, 2007.

Conformational Studies

Maeda, Tori, Satoh, and Tokuyama (1969) conducted conformational studies on acetonated α-L-sorbo- and β-D-fructopyranoses, using proton magnetic resonance spectroscopy. Their research provides insight into the structural preferences of protected sugars, contributing to the understanding of sugar conformations in various chemical environments Maeda et al., 1969.

Synthesis of Partially Protected Derivatives

Izquierdo, Plaza, and Franco (2002) discuss the synthesis of partially protected DMDP derivatives from d-fructose, illustrating the utility of protecting groups in synthesizing complex molecules from simple sugars. This research demonstrates the role of the specified compound in facilitating the selective protection and functionalization of sugars Izquierdo, Plaza, & Franco, 2002.

Mechanism of Action

Target of Action

The compound, also known as 3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-tosyl-alpha-L-sorbose, acts as a key intermediate in the synthesis of several drugs . These drugs primarily target metabolic disorders, viral infections, and autoimmune diseases .

Biochemical Pathways

Given its role in the synthesis of drugs for metabolic disorders, viral infections, and autoimmune diseases , it can be inferred that it may influence a variety of biochemical pathways related to these conditions.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific drug in which it is used as an intermediate. Given its use in drugs targeting metabolic disorders, viral infections, and autoimmune diseases , it can be inferred that the compound may contribute to a wide range of molecular and cellular effects.

properties

IUPAC Name

[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3/t16-,17+,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMXIHAIFBPIKU-DMUMMCEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@]3(COC(O3)(C)C)[C@H]([C@@H]2OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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